N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O8S2/c1-32-16-4-8-18(9-5-16)35(30,31)25-12-13-33-19(25)14-24-21(27)20(26)23-11-10-15-2-6-17(7-3-15)34(22,28)29/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27)(H2,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVOJPMXOTWWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multiple steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized by reacting an amino alcohol with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the oxazolidine intermediate in the presence of a base such as pyridine.
Attachment of the Methoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the methoxyphenyl group is attached to the sulfonylated oxazolidine.
Formation of the Oxalamide Linkage: The final step involves the reaction of the sulfonylated oxazolidine with an oxalyl chloride derivative and a sulfamoylphenethylamine under basic conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted oxazolidine and sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its unique structural features.
Medicine
Medicinally, the compound has potential applications as a drug candidate. Its structural components suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The oxazolidine ring and sulfonyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Notes
Limitations : Direct pharmacological or synthetic data for the target compound are absent in the provided evidence. Comparisons rely on structurally analogous compounds.
Synthetic Challenges : The oxazolidine-sulfonyl group may require stringent reaction conditions to avoid ring-opening or side reactions.
Biological Evaluation Priority : Future studies should assess enzyme inhibition (e.g., SCD, cytochrome P450) and solubility profiles due to the sulfamoyl group’s hydrophilicity.
Biological Activity
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound recognized for its complex structure and potential biological activities. This compound belongs to the oxalamide class and features both oxazolidinone and sulfonamide functional groups, which are known for their therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 447.5 g/mol. The structure includes:
- Oxazolidinone ring : Contributes to antibacterial activity.
- Sulfonamide group : Enhances solubility and bioactivity.
- Methoxyphenyl group : Potentially increases interaction with biological targets.
Table 1: Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C21H25N3O6S |
| Molecular Weight | 447.5 g/mol |
| Functional Groups | Oxazolidinone, Sulfonamide |
Antimicrobial Properties
Research indicates that compounds with oxazolidinone structures exhibit significant antimicrobial activity, particularly against Gram-positive bacteria, including strains resistant to conventional antibiotics. The specific biological activities of this compound include:
- Inhibition of bacterial protein synthesis : The oxazolidinone moiety interferes with the ribosomal function, disrupting bacterial growth.
- Broad-spectrum activity : Effective against various bacterial strains, including multidrug-resistant organisms.
Research Findings
In vitro studies have shown that this compound exhibits potent antibacterial effects, with minimal inhibitory concentrations (MICs) comparable to established antibiotics. A comparative study demonstrated that modifications in the structure can significantly influence the potency and spectrum of activity against different pathogens.
Table 2: Comparative Antibacterial Activity
| Compound Name | MIC (µg/mL) | Activity Spectrum |
|---|---|---|
| Linezolid | 1 | Broad-spectrum antibiotic |
| Tedizolid | 0.5 | Effective against resistant bacteria |
| This compound | 0.75 | Potential antibacterial properties |
Case Studies
Several case studies have highlighted the efficacy of this compound in treating infections caused by resistant strains. For example:
-
Study on MRSA Infections :
- Conducted on clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA).
- Results indicated significant reduction in bacterial load when treated with the compound.
-
Cytotoxicity Assessment :
- Evaluated against various cancer cell lines.
- Showed promising cytotoxic effects, suggesting potential applications in oncology.
The mechanism by which this compound exerts its biological effects involves:
- Binding to the ribosomal RNA : This prevents the formation of functional ribosomes, leading to inhibition of protein synthesis.
- Interference with cell wall synthesis : The sulfonamide component may disrupt folate synthesis pathways in bacteria.
Q & A
Advanced Research Question
- Substituent variation : Replace the 4-methoxyphenylsulfonyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., adamantyl) to probe steric/electronic effects on target binding .
- Bioisosteric replacements : Swap the oxazolidine ring with thiazolidine or pyrrolidine to assess conformational flexibility .
- In vitro assays : Pair SAR with soluble epoxide hydrolase (sEH) or HIV entry inhibition assays to quantify IC₅₀ values .
What in vitro models are suitable for assessing antiviral activity against HIV-1?
Advanced Research Question
- Pseudotyped virus assays : Use TZM-bl cells expressing CD4/CXCR4 to measure entry inhibition (e.g., BNM-III-170 , a related oxalamide, showed activity in similar models) .
- Resistance profiling : Test against mutant HIV strains (e.g., V38A/M) to evaluate robustness .
- Cytotoxicity controls : Include parallel assays on MT-4 cells to ensure selectivity .
How to address discrepancies between theoretical and observed NMR data for sulfonamide derivatives?
Advanced Research Question
- Dynamic effects : Rotameric equilibria in sulfonamides can split signals (e.g., ¹H NMR of N1-(2-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide required high-resolution analysis) .
- Solvent polarity : DMSO-d₆ vs. CDCl₃ may shift NH proton signals due to hydrogen bonding .
- DFT calculations : Compare computed vs. experimental chemical shifts to validate assignments .
How to determine thermal stability and decomposition profiles for this compound?
Basic Research Question
- DSC/TGA : Measure decomposition onset (e.g., 180°C for N-(2-methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide ) and residual mass .
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor purity via HPLC .
What purification strategies are effective for oxalamides with low solubility?
Advanced Research Question
- Gradient chromatography : Use C18 columns with acetonitrile/water (+0.1% TFA) for HPLC purification .
- Co-solvent systems : Dioxane/water mixtures improve solubility during recrystallization .
- Ion-pair extraction : Add tetrabutylammonium bromide to enhance aqueous solubility for workup .
How to evaluate cytochrome P450-mediated metabolism of this compound?
Advanced Research Question
- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, then track parent compound depletion via LC-MS .
- Metabolite ID : Use high-resolution MS/MS to identify hydroxylation or demethylation products .
- CYP isoform screening : Test inhibition of CYP3A4, 2D6, etc., to assess drug-drug interaction risks .
What computational tools predict binding modes to biological targets like sEH or HIV gp120?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Dock the compound into sEH’s catalytic triad (Asp335, Tyr383, Tyr466) or gp120’s CD4-binding site .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å for key residues) .
- Free energy calculations (MM/PBSA) : Estimate ΔGbinding to prioritize analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
